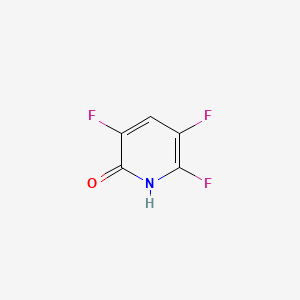

3,5,6-Trifluoro-2-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5,6-trifluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBGZZXJAMGVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633112 | |

| Record name | 3,5,6-Trifluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75777-49-0 | |

| Record name | 3,5,6-Trifluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-Trifluoro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trifluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the pyridine ring can significantly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols for their determination and a discussion of its potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃NO | [5][6][7][8] |

| Molecular Weight | 149.07 g/mol | [5][6][7][8] |

| Melting Point | 99-103 °C | [6][8] |

| Boiling Point (Predicted) | 150.2 ± 40.0 °C | [6] |

| pKa (Predicted) | 3 ± 0.10 | [6] |

| Solubility | Soluble in Methanol | [6][8] |

| Appearance | White to light-colored crystalline solid | [9][10] |

Tautomerism

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[11][12] In the case of this compound, it coexists with 3,5,6-Trifluoro-2(1H)-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.[13] The pyridone tautomer is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding.[11] Understanding this tautomeric relationship is essential, as the two forms can exhibit different chemical reactivity and biological activity.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[14]

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent.

-

A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.

-

The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

Solubility Determination

A general qualitative assessment of solubility in various solvents can be performed to understand the polarity of the compound.[15]

Methodology:

-

A small, measured amount of this compound (e.g., 1-5 mg) is placed in a test tube.

-

A small volume (e.g., 0.5 mL) of the test solvent (e.g., water, methanol, dichloromethane, hexane) is added.

-

The mixture is agitated at a constant temperature.

-

The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If partial dissolution occurs, it is sparingly soluble.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the broader class of fluorinated pyridine derivatives is of significant interest in drug discovery.[1][2][3][4] The introduction of fluorine can enhance several key properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Lipophilicity: The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorinated pyridines have been incorporated into a wide range of therapeutic agents, demonstrating their utility in developing drugs for various diseases.[2][4] Therefore, this compound represents a promising scaffold for the development of new pharmaceuticals.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound. The provided data and generalized experimental protocols offer a valuable resource for researchers working with this compound. The tautomeric nature of this molecule is a critical chemical feature that influences its properties and reactivity. Given the established importance of fluorinated pyridines in drug discovery, this compound holds potential as a valuable building block for the synthesis of novel therapeutic agents. Further experimental investigation into its biological activities and detailed physicochemical characteristics is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | 75777-49-0 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. labproinc.com [labproinc.com]

- 10. 3-Fluoro-2-hydroxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. youtube.com [youtube.com]

- 13. wuxibiology.com [wuxibiology.com]

- 14. benchchem.com [benchchem.com]

- 15. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5,6-Trifluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational preferences of 3,5,6-Trifluoro-2-hydroxypyridine. In the absence of direct experimental data for this specific molecule, this document leverages a comparative analysis of structurally related fluorinated and non-fluorinated hydroxypyridines. A pivotal aspect of its chemistry, the tautomeric equilibrium between the pyridinol and pyridone forms, is discussed in detail. Furthermore, a robust computational workflow is proposed to elucidate its precise geometric parameters, conformational landscape, and energetic properties. This guide serves as a foundational resource for researchers interested in the rational design and development of novel therapeutics based on this fluorinated pyridine scaffold.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical properties of organic molecules, including their acidity, lipophilicity, metabolic stability, and conformational preferences. A thorough understanding of the molecular structure and conformation of this trifluorinated pyridine derivative is paramount for predicting its biological activity and for designing new molecules with desired properties.

This guide addresses the core structural features of this compound, with a particular focus on its tautomerism and the conformational implications of the trifluoro-substitution pattern.

Tautomerism: A Critical Consideration

Like other 2-hydroxypyridines, this compound is expected to exist in a tautomeric equilibrium between the aromatic alcohol form (3,5,6-Trifluoro-2-pyridinol) and the non-aromatic amide form (3,5,6-Trifluoro-2(1H)-pyridone). This equilibrium is a crucial determinant of the molecule's chemical reactivity, hydrogen bonding capabilities, and overall shape.

The position of this equilibrium is known to be sensitive to the surrounding environment. In non-polar solvents, the hydroxypyridine tautomer is often favored, while polar solvents and the solid state typically favor the pyridone form due to intermolecular hydrogen bonding.

Caption: Tautomeric equilibrium of this compound.

Anticipated Molecular Geometry and Conformation

Direct experimental data on the bond lengths, bond angles, and dihedral angles of this compound are not currently available in the public domain. However, insights can be gleaned from studies on related fluorinated heterocycles.

Key Expectations:

-

Planarity: The pyridine ring in both tautomers is expected to be largely planar.

-

Influence of Fluorine: The highly electronegative fluorine atoms will induce significant changes in the electron distribution of the pyridine ring, affecting bond lengths and angles. The C-F bonds will be short and strong.

-

Conformational Preferences: For the pyridone tautomer, the N-H and C=O groups create possibilities for distinct intermolecular interactions. In the pyridinol form, the orientation of the hydroxyl group will be a key conformational variable. Studies on fluorinated piperidines have shown a preference for axial conformations of fluorine due to stereoelectronic effects, a phenomenon that might influence the puckering of the ring if it deviates from planarity, although significant puckering is not expected in a pyridone ring.

Proposed Computational Workflow for Structural Elucidation

To obtain precise quantitative data on the molecular structure and conformation of this compound, a comprehensive computational study is proposed. The following workflow outlines the key steps:

Caption: Proposed computational workflow for this compound.

Data Presentation: Predicted Molecular Properties

Following the proposed computational workflow, the following tables can be populated with the calculated data to provide a clear and comparative summary of the molecular properties of the two tautomers.

Table 1: Predicted Geometric Parameters

| Parameter | 3,5,6-Trifluoro-2-pyridinol | 3,5,6-Trifluoro-2(1H)-pyridone |

| Bond Lengths (Å) | ||

| C2-O | Calculated Value | Calculated Value |

| N1-C2 | Calculated Value | Calculated Value |

| C3-F | Calculated Value | Calculated Value |

| C5-F | Calculated Value | Calculated Value |

| C6-F | Calculated Value | Calculated Value |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | Calculated Value | Calculated Value |

| C2-C3-C4 | Calculated Value | Calculated Value |

| Dihedral Angles (°) | ||

| H-O-C2-N1 | Calculated Value | N/A |

Table 2: Predicted Energetic and Spectroscopic Properties

| Property | 3,5,6-Trifluoro-2-pyridinol | 3,5,6-Trifluoro-2(1H)-pyridone |

| Relative Energy (kcal/mol) | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

| Key IR Frequencies (cm⁻¹) | O-H stretch, C-F stretch | N-H stretch, C=O stretch, C-F stretch |

| ¹³C NMR Chemical Shifts (ppm) | Calculated Values for C2-C6 | Calculated Values for C2-C6 |

| ¹⁹F NMR Chemical Shifts (ppm) | Calculated Values for F3, F5, F6 | Calculated Values for F3, F5, F6 |

Experimental Protocols: A Roadmap for Future Studies

To validate the computational predictions and provide definitive experimental data, the following protocols are recommended:

-

Synthesis and Purification: The synthesis of this compound should be carried out, followed by rigorous purification techniques such as recrystallization or sublimation to obtain high-purity single crystals.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

-

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR: To characterize the molecule in solution and to investigate the tautomeric equilibrium in different solvents.

-

NOESY/HOESY: To probe through-space proximities of atoms and gain insights into the solution-state conformation.

-

-

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the different functional groups in both tautomers.

-

Computational Chemistry: The proposed computational workflow should be executed using a validated level of theory and basis set.

Conclusion

While experimental data on this compound remains elusive, a comprehensive understanding of its molecular structure and conformation can be inferred from related compounds and robustly investigated through computational chemistry. The tautomeric equilibrium between the pyridinol and pyridone forms is a central feature that will dictate its chemical behavior. The proposed computational and experimental workflows provide a clear path forward for the definitive characterization of this promising fluorinated building block, which will undoubtedly accelerate its application in drug discovery and materials science.

Spectroscopic Characterization of 3,5,6-Trifluoro-2-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This guide provides a comprehensive framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While detailed experimental spectra for this specific molecule are not widely published, this document presents a standardized format for data presentation and outlines the necessary experimental protocols for its characterization.

Molecular and Physical Properties

Basic identifiers and physical characteristics of this compound are crucial for its handling and analysis.

| Property | Value | Source |

| CAS Number | 75777-49-0 | [1] |

| Molecular Formula | C₅H₂F₃NO | [1] |

| Molecular Weight | 149.07 g/mol | [1] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 99-103 °C | [2] |

| Purity | >98.0% |

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data points for this compound. These serve as a template for researchers to populate with their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework and the positions of the fluorine atoms.

Table 1: ¹H NMR Data Solvent: (e.g., DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | H-4 | ||

| Data not available | OH/NH |

Table 2: ¹³C NMR Data Solvent: (e.g., DMSO-d₆)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| Data not available | C-2 | |

| Data not available | C-3 | |

| Data not available | C-4 | |

| Data not available | C-5 | |

| Data not available | C-6 |

Table 3: ¹⁹F NMR Data Solvent: (e.g., DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | F-3 | ||

| Data not available | F-5 | ||

| Data not available | F-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Absorption Data Sample Preparation: (e.g., KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | O-H/N-H stretch | |

| Data not available | C=O stretch (from pyridone tautomer) | |

| Data not available | C=C, C=N stretch | |

| Data not available | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data Ionization Method: (e.g., Electrospray Ionization, ESI)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M+H]⁺ or [M-H]⁻ | |

| Data not available | Fragment ions |

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform an automatic background subtraction.

-

-

Data Processing: Identify and label the major absorption peaks.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire mass spectra in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Perform fragmentation analysis (MS/MS) on the molecular ion to aid in structural elucidation.

-

-

Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Tautomerism of 3,5,6-Trifluoro-2-hydroxypyridine and 3,5,6-Trifluoro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactim (3,5,6-Trifluoro-2-hydroxypyridine) and lactam (3,5,6-Trifluoro-2-pyridone) forms of this highly fluorinated pyridine derivative is a critical determinant of its physicochemical properties, reactivity, and potential biological activity. The position of this equilibrium is highly sensitive to environmental factors, particularly solvent polarity. This technical guide provides a comprehensive overview of this tautomerism, presenting computationally derived thermodynamic data, detailed experimental protocols for its quantification using UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, and a plausible synthetic route for the parent compound. Visual diagrams generated using Graphviz are included to illustrate the core concepts and experimental workflows, offering a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

The tautomerism of 2-hydroxypyridines and their corresponding 2-pyridone isomers is a classic and fundamentally important phenomenon in heterocyclic chemistry. This equilibrium, which involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom, significantly influences the molecule's aromaticity, dipole moment, hydrogen bonding capabilities, and ultimately its interactions with biological targets.

The introduction of multiple fluorine atoms onto the pyridine ring, as in the case of this compound, is expected to have a profound impact on the tautomeric equilibrium. The strong electron-withdrawing nature of fluorine can alter the electron density distribution within the ring and the acidity of the N-H and O-H protons, thereby shifting the equilibrium position. Understanding and quantifying this shift is crucial for the rational design of novel pharmaceuticals and functional materials based on this scaffold.

Tautomeric Equilibrium: A Quantitative Overview

The equilibrium between this compound (the -ol form) and 3,5,6-Trifluoro-2-pyridone (the -one form) is dynamic and solvent-dependent. Generally, non-polar solvents tend to favor the less polar hydroxypyridine tautomer, while polar solvents stabilize the more polar pyridone form through hydrogen bonding and dipole-dipole interactions.

Due to the lack of direct experimental data for this compound, the following tables summarize thermodynamic parameters derived from computational studies on the parent 2-hydroxypyridine system and the anticipated effects of trifluorination. The trifluoro substitution is predicted to further favor the pyridone tautomer in polar solvents due to the enhanced acidity of the N-H proton and altered dipole moment.

Table 1: Predicted Thermodynamic Data for the Tautomerization of this compound to 3,5,6-Trifluoro-2-pyridone

| Solvent | Dielectric Constant (ε) | Predicted ΔG (kJ/mol) | Predicted KT ([Pyridone]/[Hydroxypyridine]) | Predominant Tautomer |

| Gas Phase | 1 | > 0 | < 1 | This compound |

| Cyclohexane | 2.0 | ~ 0 | ~ 1 | Mixture |

| Chloroform | 4.8 | < 0 | > 1 | 3,5,6-Trifluoro-2-pyridone |

| Acetonitrile | 37.5 | << 0 | >> 1 | 3,5,6-Trifluoro-2-pyridone |

| Water | 80.1 | <<< 0 | >>> 1 | 3,5,6-Trifluoro-2-pyridone |

Note: The values presented are estimations based on computational models of fluorinated pyridones and the known behavior of the parent 2-hydroxypyridine system. Experimental verification is highly recommended.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the tautomeric equilibrium and a general workflow for its experimental determination.

Caption: Tautomeric equilibrium between this compound and 3,5,6-Trifluoro-2-pyridone.

Caption: General experimental workflow for the synthesis and tautomeric analysis.

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative analysis of the tautomeric equilibrium of this compound/3,5,6-Trifluoro-2-pyridone.

UV/Vis Spectroscopic Determination of the Tautomeric Equilibrium Constant (KT)

This method is effective when the two tautomers have distinct UV/Vis absorption spectra.

4.1.1. Instrumentation

-

A dual-beam UV/Vis spectrophotometer.

-

Matched quartz cuvettes (e.g., 1 cm path length).

4.1.2. Reagents and Solvents

-

This compound (high purity).

-

A range of solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, water). All solvents should be of spectroscopic grade.

4.1.3. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10-3 M.

-

Preparation of Working Solutions: For each solvent to be tested, prepare a dilute solution (e.g., 10-4 to 10-5 M) from the stock solution.

-

Data Acquisition:

-

Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the corresponding pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the hydroxypyridine and pyridone tautomers. This may require comparison with spectra of "locked" derivatives (e.g., O-methylated and N-methylated analogues) if available.

-

The equilibrium constant, KT, can be determined using the following equation at a wavelength where both tautomers absorb but have different molar absorptivities:

KT = ([Pyridone])/([Hydroxypyridine]) = (εH - ε) / (ε - εP)

where:

-

ε is the apparent molar absorptivity of the solution at the chosen wavelength.

-

εH is the molar absorptivity of the pure hydroxypyridine tautomer (can be determined in a non-polar solvent where it is the sole species, or from a locked O-methyl derivative).

-

εP is the molar absorptivity of the pure pyridone tautomer (can be determined in a highly polar solvent where it predominates, or from a locked N-methyl derivative).

-

-

NMR Spectroscopic Determination of the Tautomeric Ratio

NMR spectroscopy is a powerful tool for determining the ratio of tautomers in solution, as the chemical shifts of protons and carbons are highly sensitive to the local electronic environment.

4.2.1. Instrumentation

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

4.2.2. Reagents and Solvents

-

This compound (high purity).

-

A range of deuterated solvents of varying polarity (e.g., cyclohexane-d12, chloroform-d, acetonitrile-d3, DMSO-d6).

4.2.3. Procedure

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a 1H NMR spectrum for each sample.

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.

-

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. The proton on the nitrogen in the pyridone form (N-H) and the proton on the oxygen in the hydroxypyridine form (O-H) may be observable, although they can be broad and may exchange with residual water.

-

More reliably, the aromatic protons will have different chemical shifts in each tautomer.

-

Integrate the area of a well-resolved signal for the hydroxypyridine tautomer (AH) and a corresponding signal for the pyridone tautomer (AP).

-

The tautomeric ratio is calculated as:

Tautomer Ratio = [Pyridone] / [Hydroxypyridine] = AP / AH

-

The equilibrium constant KT is equal to this ratio.

-

Proposed Synthetic Route

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible route can be proposed based on general methods for the synthesis of fluorinated pyridines. One such approach involves the fluorination of a suitable pyridine precursor.

5.1. Plausible Synthetic Pathway: Direct Fluorination

A potential route could involve the direct fluorination of 2-hydroxypyridine or a protected derivative using a suitable fluorinating agent, followed by separation of the desired isomer. However, controlling the regioselectivity of direct fluorination on an activated ring can be challenging.

A more controlled approach might involve the synthesis of a pre-fluorinated precursor followed by cyclization or functional group transformation. For instance, the cyclocondensation of a fluorinated building block could be a viable strategy.

5.2. Example of a General Synthetic Approach for Fluorinated Pyridines

One general method involves the reaction of a polychloropyridine with a source of fluoride, such as potassium fluoride, often in the presence of a phase-transfer catalyst. Subsequent hydrolysis of a remaining chloro or fluoro group at the 2-position could yield the desired 2-hydroxypyridine.

Given the complexity and potential hazards of working with fluorinating agents, it is strongly recommended that any synthetic work be carried out by experienced chemists in a well-equipped laboratory with appropriate safety precautions.

Conclusion

The tautomerism of this compound and 3,5,6-Trifluoro-2-pyridone represents a nuanced yet critical aspect of its chemical behavior. While direct experimental data remains to be published, computational predictions and the well-understood principles governing the tautomerism of the parent 2-hydroxypyridine system provide a strong foundation for further investigation. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine the tautomeric equilibrium constants in various solvents. A deeper understanding of this fundamental equilibrium will undoubtedly aid in the development of novel pharmaceuticals and advanced materials that incorporate this highly functionalized heterocyclic scaffold.

An In-depth Technical Guide on the Solubility of 3,5,6-Trifluoro-2-hydroxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5,6-Trifluoro-2-hydroxypyridine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, expected solubility trends based on structurally similar compounds, and detailed experimental protocols for determining solubility.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and various screening processes. The presence of both a hydroxyl group and fluorine atoms on the pyridine ring suggests a nuanced solubility profile, with expected miscibility in polar solvents.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have yielded limited quantitative solubility data for this compound. However, qualitative data and information on analogous compounds provide valuable insights.

Table 1: Qualitative and Comparative Solubility of this compound and a Structurally Similar Compound.

| Compound | Solvent | Solubility | Temperature (°C) | Data Type | Source |

| This compound | Methanol | Soluble[1][2] | Not Specified | Qualitative | Supplier Data |

| 2-Hydoxy-3,5,6-Trichloropyridine | Acetonitrile | Soluble[3] | Not Specified | Qualitative | Literature |

| Methanol | Soluble[3] | Not Specified | Qualitative | Literature | |

| Ethanol | Soluble[3] | Not Specified | Qualitative | Literature |

The solubility of this compound in methanol is confirmed by supplier specifications[1][2]. Furthermore, the reported solubility of the structurally similar 2-Hydoxy-3,5,6-Trichloropyridine in polar solvents like acetonitrile, methanol, and ethanol suggests that this compound is likely to exhibit solubility in a range of polar organic solvents[3]. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the polar nature of the fluorinated pyridine ring contributes to its affinity for polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility of the compound in the solvent at the experimental temperature, expressed in units such as mg/mL, g/L, or mol/L.

-

3.3. Data Analysis and Reporting

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Report the mean solubility value and the standard deviation.

-

Specify the experimental temperature and the analytical method used for quantification.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility measurement.

4.2. Factors Influencing Solubility

This diagram outlines the key factors that influence the solubility of a solid organic compound in a liquid solvent.

Caption: Key factors influencing the solubility of a compound.

References

synthesis and purification of 3,5,6-Trifluoro-2-hydroxypyridine

An In-Depth Technical Guide to the Synthesis and Purification of 3,5,6-Trifluoro-2-hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3,5,6-Trifluoro-2(1H)-pyridinone, is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.[1] The presence of multiple fluorine atoms can significantly alter the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of a plausible synthetic route and detailed purification protocols for this compound, supported by quantitative data and procedural diagrams.

Synthesis of this compound

Proposed Synthetic Pathway

The overall synthetic scheme is presented below. The first step involves the selective defluorination at the 4-position of pentafluoropyridine, which is the most activated site for nucleophilic attack and subsequent reduction. The resulting tetrafluoropyridine is then subjected to hydrolysis under basic conditions to replace the fluorine atom at the 2-position with a hydroxyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine

This procedure is adapted from a method described for the selective reduction of pentafluoropyridine.[2]

-

Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen or argon.

-

Reagent Preparation: Prepare a 5-10 wt% aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

-

Reaction Initiation: To the flask, add the aqueous alkali metal hydroxide solution and zinc powder. Cool the resulting slurry to 0-5 °C using an ice bath.

-

Addition of Starting Material: Slowly add pentafluoropyridine dropwise to the cooled slurry via the dropping funnel, ensuring the reaction temperature is maintained between 0 °C and 5 °C to control the reaction rate and minimize side product formation.[2]

-

Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) or 19F NMR spectroscopy until the consumption of pentafluoropyridine is complete.

-

Work-up:

-

Once the reaction is complete, neutralize the reaction mixture with a dilute mineral acid (e.g., sulfuric or nitric acid). This is crucial to prevent the formation of the hydroxypyridine byproduct during subsequent heating.[2]

-

Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude 2,3,5,6-tetrafluoropyridine can be purified by distillation to yield a high-purity product.[2]

Step 2: Synthesis of this compound from 2,3,5,6-Tetrafluoropyridine

This protocol is based on general procedures for the hydrolysis of halopyridines.[3]

-

Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5,6-tetrafluoropyridine and an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Heat the biphasic mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the aqueous solution with a concentrated acid (e.g., hydrochloric acid) to a pH of approximately 5-6 while cooling in an ice bath. The product should precipitate as a solid.

-

Isolate the solid product by vacuum filtration.

-

-

Initial Purification: Wash the collected solid with cold water to remove any inorganic salts and then dry under vacuum.

Purification

The crude this compound obtained from the synthesis typically requires further purification to achieve high purity (>98.0%).[4] The primary methods are recrystallization and column chromatography.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols

Method 1: Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate) to find a suitable system.[5] For a polar molecule like this compound, polar solvents or solvent mixtures are likely candidates.

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the selected hot recrystallization solvent to just dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove residual solvent.

-

Method 2: Flash Column Chromatography

If recrystallization does not provide the desired purity, or if impurities have similar solubility profiles, flash column chromatography is a preferred alternative.

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase (Eluent) Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal system should provide a retention factor (Rf) for the desired compound of around 0.3-0.4.

-

Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of the eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Registry Number | 75777-49-0 | [1] |

| Molecular Formula | C5H2F3NO | [1] |

| Molecular Weight | 149.07 g/mol | [1] |

| Appearance | White to Orange to Green powder/crystal | |

| Melting Point | 99.0 - 102.0 °C | |

| Purity (Typical) | >98.0% (by GC) | [4] |

| Synonyms | 3,5,6-Trifluoro-2-pyridinol, 3,5,6-Trifluoro-2-pyridone, 3,5,6-Trifluoro-2(1H)-pyridinone |

References

- 1. scbt.com [scbt.com]

- 2. JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents [patents.google.com]

- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. labproinc.com [labproinc.com]

- 5. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to 3,5,6-Trifluoro-2-hydroxypyridine for Researchers and Drug Development Professionals

Introduction

3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its trifluorinated pyridine ring structure offers unique electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of larger molecules. This guide provides a comprehensive overview of the commercial availability, key properties, and potential applications of this compound to support researchers, scientists, and drug development professionals in their work with this compound.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to grams. The purity of the commercially available compound is typically high, often exceeding 98%.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | Varies by lot | Inquire |

| TCI Chemicals | >98.0% (GC) | 1g, 5g |

| Fisher Scientific | ≥98.0% | 1g |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 25g |

| Lab Pro Inc. | Min. 98.0% | 1g |

| Sigma-Aldrich | 98% | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental conditions, including solvent selection and reaction temperature.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 75777-49-0 | [1] |

| Molecular Formula | C₅H₂F₃NO | [1] |

| Molecular Weight | 149.07 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 99.0 to 102.0 °C | |

| Purity | >98.0% (by GC) | |

| Solubility | Soluble in Methanol | [2] |

Synthesis and Experimental Protocols

It is important to note that working with elemental fluorine requires specialized equipment and stringent safety precautions. Researchers should consult with experienced chemists and adhere to all institutional safety guidelines before attempting such a synthesis.

For the application of this compound as an intermediate, it can likely be utilized in various cross-coupling reactions, leveraging the reactivity of the pyridine ring and its substituents. The hydroxyl group can also be a site for further functionalization.

A generalized workflow for utilizing a chemical intermediate like this compound in a research setting is depicted in the following diagram.

Caption: General workflow for using a chemical intermediate in research.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to enhance various properties.[3] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[3] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic properties of a molecule.[4]

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various bioactive molecules.[5] Therefore, it is a valuable building block for generating libraries of novel compounds for screening and lead optimization in drug discovery programs. The hydroxypyridine scaffold itself is found in compounds with a wide range of biological activities, including neuroprotective and chelating properties.[6][7]

Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available information detailing the involvement of this compound in any specific signaling pathways or its mechanism of action. As a chemical intermediate, its primary role is in the synthesis of more complex molecules. The biological activity of any resulting compound would depend on its overall structure and how it interacts with biological targets.

For researchers investigating the potential biological effects of novel compounds synthesized from this compound, a general workflow for target identification and pathway analysis is suggested below.

Caption: General workflow for identifying biological targets and pathways.

Safety Information

Based on available safety data sheets, this compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Statements and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |

Conclusion

This compound is a readily available chemical intermediate with significant potential for use in drug discovery and medicinal chemistry. Its fluorinated pyridine structure makes it an attractive building block for the synthesis of novel compounds with potentially enhanced biological activity and pharmacokinetic properties. While detailed experimental protocols and information on its direct biological effects are limited in the public domain, this guide provides a foundational understanding of its properties, availability, and potential applications, along with generalized workflows to aid researchers in its use. As with any chemical reagent, proper safety precautions should be strictly followed.

References

An In-depth Technical Guide to the Reactivity Profile of the Trifluorinated Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has profound effects on their physicochemical properties, significantly impacting reactivity, lipophilicity, metabolic stability, and binding affinity. The trifluorinated pyridine ring, an increasingly important scaffold in medicinal chemistry and agrochemicals, presents a unique and valuable reactivity profile. This guide provides a detailed exploration of the chemical behavior of trifluorinated pyridines, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in the strategic design and synthesis of novel chemical entities.

Core Reactivity Principles

The trifluorinated pyridine ring is characterized by a highly electron-deficient aromatic system. The potent electron-withdrawing nature of the three fluorine atoms, combined with the inherent electron-deficiency of the pyridine nitrogen, dictates its reactivity. This electronic landscape primarily favors nucleophilic aromatic substitution (SNAAr) and disfavors classical electrophilic aromatic substitution.

General Reactivity Overview:

-

Nucleophilic Aromatic Substitution (SNAAr): This is the most facile and synthetically useful reaction of trifluorinated pyridines. The fluorine atoms act as excellent leaving groups, activated by the electron-deficient ring.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-F bonds, and more commonly C-Cl or C-Br bonds introduced via SNAAr, can participate in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

-

Reactions at the Nitrogen Atom: The pyridine nitrogen is significantly less basic and nucleophilic compared to pyridine itself due to the strong inductive effect of the fluorine atoms, making reactions like N-alkylation and N-oxidation challenging.

-

Electrophilic Aromatic Substitution: These reactions are generally not feasible under standard conditions due to the severe deactivation of the ring.

Nucleophilic Aromatic Substitution (SNAAr)

SNAAr is the hallmark of trifluorinated pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.

Regioselectivity

The position of nucleophilic attack is highly predictable and is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. For most trifluoropyridine isomers, the order of reactivity is C4 > C2 > C6 > C3 > C5. The attack at the C4 (para) and C2/C6 (ortho) positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor.

Quantitative Data for SNAAr Reactions

The following tables summarize the yields for SNAAr reactions on various trifluoropyridine substrates with different classes of nucleophiles.

Table 1: Reactions with O-Nucleophiles

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2,4,6-Trifluoropyridine | Sodium Methoxide | MeOH, 65°C, 2h | 4-Methoxy-2,6-difluoropyridine | 95 |

| 2,4,6-Trifluoropyridine | Phenol, K₂CO₃ | DMF, 80°C, 4h | 4-Phenoxy-2,6-difluoropyridine | 88 |

| 2,3,5-Trifluoropyridine | Sodium Methoxide | MeOH, reflux, 6h | 2-Methoxy-3,5-difluoropyridine | 75 |

| 3,4,5-Trifluoropyridine | 4-(Trifluoromethoxy)phenol, K₂CO₃ | DMF, 25°C, 18h | 3,5-Difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine | 43 |

Table 2: Reactions with N-Nucleophiles

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2,4,6-Trifluoropyridine | Piperidine | EtOH, reflux, 3h | 4-(Piperidin-1-yl)-2,6-difluoropyridine | 92 |

| 2,4,6-Trifluoropyridine | Aniline | NMP, 100°C, 12h | N-(2,6-Difluoro-4-pyridinyl)aniline | 85 |

| 2,3,4-Trifluoropyridine | Ammonia (aq.) | Dioxane, 100°C, 24h | 4-Amino-2,3-difluoropyridine | 78 |

| Pentafluoropyridine | Piperazine | Na₂CO₃, MeCN | 1-(Perfluoropyridin-4-yl)piperazine | 85 |

Table 3: Reactions with S-Nucleophiles

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2,4,6-Trifluoropyridine | Sodium Thiophenoxide | DMF, 25°C, 1h | 2,6-Difluoro-4-(phenylthio)pyridine | 98 |

| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, MeCN, reflux, 4h | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | High |

Metal-Catalyzed Cross-Coupling Reactions

Following initial functionalization via SNAAr to introduce a less resilient halide (Cl, Br, I), or in some cases directly from a fluorinated position, metal-catalyzed cross-coupling reactions provide a powerful avenue for C-C, C-N, and C-O bond formation.

Quantitative Data for Cross-Coupling Reactions

Table 4: Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloro-4,6-difluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 4-Bromo-2,6-difluoropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 18 | 91 |

Table 5: Sonogashira Coupling

| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | Low (25) |

| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 93 |

Table 6: Buchwald-Hartwig Amination

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 95 (at C2) |

| 4-Chloro-2,6-difluoropyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 88 |

Reactions at the Pyridine Nitrogen

The strong electron-withdrawing effect of the three fluorine atoms significantly reduces the basicity of the pyridine nitrogen (pKa of 2,4,6-trifluoropyridine is -7.23), making protonation and subsequent reactions at the nitrogen challenging.

-

N-Alkylation: Direct alkylation with agents like methyl iodide is generally difficult and may require harsh conditions or more potent alkylating agents like methyl triflate, often with poor results.[1]

-

N-Oxidation: The oxidation of the nitrogen atom is also challenging due to its low nucleophilicity. Strong oxidizing systems are required, such as peroxy acids in the presence of a strong acid anhydride (e.g., trifluoroacetic anhydride).[2] For instance, the oxidation of some electron-deficient pyridines can be achieved using m-CPBA or a mixture of hydrogen peroxide and trifluoroacetic anhydride.[2][3]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the trifluorinated pyridine ring is exceedingly difficult due to the strong deactivating effect of the fluorine atoms and the pyridyl nitrogen. Reactions such as nitration and Friedel-Crafts alkylation/acylation generally do not proceed under standard conditions. Theoretical studies on the nitration of pyridine derivatives suggest that in the strongly acidic medium required for the reaction, the pyridine is fully protonated, which strongly deactivates it towards electrophilic attack.[4]

Experimental Protocols

General Protocol for SNAAr: Synthesis of 4-Methoxy-2,6-difluoropyridine

-

Reaction Setup: To a solution of 2,4,6-trifluoropyridine (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).

-

Reaction Execution: Heat the reaction mixture to 65°C and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-methoxy-2,6-difluoropyridine.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine the halo-difluoropyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M), via syringe.

-

Reaction Execution: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[5]

General Protocol for Sonogashira Coupling

-

Reaction Setup: To a degassed solution of the bromo-fluoropyridine (1.0 eq) in a mixture of THF and Et₃N (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).[6]

-

Reagent Addition: Add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction Execution: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to obtain the desired alkynylpyridine product.[6]

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the halo-difluoropyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).[7]

-

Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

-

Reaction Execution: Seal the vial and heat to 80-110°C for 4-24 hours.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.[7]

Synthetic Workflow Example: Synthesis of a Bioactive Scaffold

Trifluorinated pyridines are key starting materials in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[8][9] The following diagram illustrates a typical workflow for the elaboration of a trifluoropyridine core into a more complex, functionalized molecule.

This guide provides a foundational understanding of the reactivity of the trifluorinated pyridine ring. The predictable and robust nature of its SNAAr chemistry, coupled with the versatility of modern cross-coupling reactions, makes it a powerful platform for the design and synthesis of novel, highly functionalized molecules. Researchers and drug development professionals can leverage this reactivity profile to accelerate the discovery of new chemical entities with enhanced properties.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. 2,3,5-Trifluoropyridine | 76469-41-5 [chemicalbook.com]

- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Unveiling the Reactive Landscape of 3,5,6-Trifluoro-2-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of highly electronegative fluorine atoms on the pyridine ring dramatically influences its electronic distribution, and consequently, its reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, drawing upon established principles of organic chemistry and computational electronic structure theory. This document aims to serve as a foundational resource for researchers engaged in the synthesis and application of this versatile molecule.

Introduction: The Influence of Fluorine on Pyridine Reactivity

The substitution of hydrogen with fluorine on an aromatic ring, particularly a pyridine nucleus, imparts profound changes to the molecule's physicochemical properties. Fluorine's strong electron-withdrawing inductive effect (-I) significantly lowers the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to its non-fluorinated counterpart. This modulation of reactivity is a cornerstone of modern drug design, enabling the fine-tuning of metabolic stability, binding affinity, and bioavailability.

In this compound, the cumulative inductive effects of three fluorine atoms create a highly electron-deficient aromatic system. The presence of a hydroxyl group at the 2-position introduces additional complexity, as it can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism, coupled with the electronic influence of the fluorine substituents, dictates the molecule's dual role as both a potential nucleophile and an electrophile.

Tautomerism: The Hydroxypyridine-Pyridone Equilibrium

2-Hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding 2-pyridone isomers. In the case of this compound, this equilibrium is a critical determinant of its reactive sites.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The electron-withdrawing fluorine atoms are expected to favor the pyridone tautomer, which possesses greater aromatic character in the pyridine ring itself.

Analysis of Electrophilic and Nucleophilic Sites

The prediction of reactive sites in a molecule can be effectively achieved through computational methods that analyze its electronic structure. Techniques such as the calculation of Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), and Fukui functions provide a theoretical framework for understanding and predicting chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Electrophilic Sites (Electron-Poor Regions): In this compound, the carbon atoms bonded to the fluorine atoms (C3, C5, and C6) are expected to be highly electron-deficient due to the strong inductive effect of fluorine. These positions, along with the carbon atom of the carbonyl group in the pyridone tautomer (C2), represent the primary electrophilic sites susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group (in the hydroxypyridine tautomer) or the N-H group (in the pyridone tautomer) will also exhibit electrophilic character.

-

Nucleophilic Sites (Electron-Rich Regions): The oxygen atom of the hydroxyl/carbonyl group and the nitrogen atom of the pyridine ring are the principal nucleophilic centers. The lone pairs of electrons on these atoms make them susceptible to attack by electrophiles. The electron density on the ring nitrogen is, however, significantly diminished by the attached fluorine atoms.

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds, particularly the privileged pyridine and hydroxypyridine core, has emerged as a powerful tactic in modern medicinal chemistry. This technical guide delves into the potential applications of fluorinated hydroxypyridines, offering insights into their synthesis, biological activities, and the nuanced physicochemical alterations imparted by fluorination that can be leveraged for therapeutic advantage.

Introduction: The Fluorine Advantage in Hydroxypyridine Scaffolds

The pyridine ring is a ubiquitous motif in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a hydroxyl group to create hydroxypyridines and their tautomeric pyridone forms further enhances their utility, providing additional points for target engagement. When fluorine, the most electronegative element, is introduced into these structures, it can profoundly influence a molecule's properties in a manner highly beneficial for drug design.

Strategic fluorination can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often a major route of drug deactivation.

-

Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly alter the acidity (pKa) of the hydroxyl group and the basicity of the pyridine nitrogen. This can fine-tune drug-receptor interactions and improve pharmacokinetic profiles.

-

Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, as well as form hydrogen bonds and halogen bonds, leading to enhanced binding affinity for the target.

-

Improved Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and the blood-brain barrier.

Synthesis of Fluorinated Hydroxypyridines

The synthesis of fluorinated hydroxypyridines can be achieved through various strategies, often involving either the introduction of fluorine onto a pre-existing hydroxypyridine core or the construction of the fluorinated ring system from acyclic precursors.

General Synthetic Strategies

Several methods are employed for the synthesis of these valuable compounds:

-

Direct Fluorination: This approach involves the direct reaction of a pyridine or hydroxypyridine derivative with a fluorinating agent. Reagents like Selectfluor® and silver(II) fluoride have been used for the site-selective C-H fluorination of pyridines, often with a preference for the position adjacent to the nitrogen atom.[1]

-

From Fluorinated Precursors: A common strategy is to start with a commercially available fluorinated pyridine derivative and subsequently introduce the hydroxyl group. This can be achieved through nucleophilic aromatic substitution or other functional group transformations.

-

Ring-Closing Reactions: Building the fluorinated hydroxypyridine ring from smaller, fluorinated building blocks is another viable approach, offering flexibility in the placement of substituents.

Detailed Experimental Protocols

Below are representative protocols for the synthesis of specific fluorinated hydroxypyridines.

Protocol 1: Synthesis of 2-Fluoro-3-hydroxypyridine [2]

This multi-step synthesis starts from 2-chloro-3-nitropyridine.

-

Step 1: Fluorination: 2-chloro-3-nitropyridine is dissolved in a solvent such as DMF or DMSO. A fluorinating agent (e.g., cesium fluoride) is added in a molar ratio of 1.5-2.5:1 relative to the starting material. The reaction mixture is heated to 140-150°C until the starting material is consumed. After cooling, water is added, and the product, 2-fluoro-3-nitropyridine, is extracted with ethyl acetate.

-

Step 2: Reduction: The 2-fluoro-3-nitropyridine is reduced to 3-amino-2-fluoropyridine. Iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) are dissolved in an aqueous solution of ethanol or methanol and heated to reflux. The nitro compound is then added slowly. After the reaction is complete, the mixture is filtered, and the solvent is removed to yield the amino derivative.

-

Step 3: Diazotization and Hydrolysis: 3-amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5°C. A solution of sodium nitrite is added dropwise while maintaining the temperature. The mixture is stirred and then slowly warmed to 60°C. After completion, the reaction is cooled and neutralized to yield 2-fluoro-3-hydroxypyridine.

Protocol 2: Synthesis of 5-Fluoro-2-hydroxypyridine [3]

This protocol describes the demethylation of 5-fluoro-2-methoxypyridine.

-

Reaction: A toluene solution of 5-fluoro-2-methoxypyridine is placed in a sealed tube with 35% hydrochloric acid.

-

Heating: The mixture is heated to 145°C for 2 hours.

-

Workup: After cooling, the toluene layer is discarded. The aqueous phase is washed with ethyl acetate and then concentrated to afford the crude 5-fluoro-2-hydroxypyridine. A similar reaction can be performed with 48% hydrobromic acid at 100°C for 6 hours.[3]

Applications in Medicinal Chemistry: Targeting Key Biological Pathways

Fluorinated hydroxypyridines have shown promise as inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer and neurodegenerative disorders.

Kinase Inhibition: A Promising Avenue

Kinases play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases. The hydroxypyridine scaffold can act as a hinge-binder, a common interaction motif for kinase inhibitors. The addition of fluorine can enhance this binding and improve selectivity and pharmacokinetic properties.

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer.[4][5][6] Several studies have explored the development of GSK-3β inhibitors, with some incorporating fluorinated pyridine moieties.[5][7]

PI3K/Akt Signaling Pathway